molecular formula C11H9F4N B14775220 (2,6-Bis(difluoromethyl)phenyl)propanenitrile

(2,6-Bis(difluoromethyl)phenyl)propanenitrile

Cat. No.: B14775220
M. Wt: 231.19 g/mol
InChI Key: IDCJHRHSDUYDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Bis(difluoromethyl)phenyl)propanenitrile: is a chemical compound with the molecular formula C11H9F4N and a molecular weight of 231.19 g/mol It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Bis(difluoromethyl)phenyl)propanenitrile typically involves the reaction of 2,6-difluoromethylbenzene with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (2,6-Bis(difluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, (2,6-Bis(difluoromethyl)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .

Mechanism of Action

The mechanism of action of (2,6-Bis(difluoromethyl)phenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • (2,6-Difluoromethyl)phenylpropanenitrile
  • (2,6-Difluoromethyl)phenylacetonitrile
  • (2,6-Difluoromethyl)phenylbutanenitrile

Comparison: Compared to these similar compounds, (2,6-Bis(difluoromethyl)phenyl)propanenitrile is unique due to the presence of two difluoromethyl groups, which may confer distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

Molecular Formula

C11H9F4N

Molecular Weight

231.19 g/mol

IUPAC Name

3-[2,6-bis(difluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C11H9F4N/c12-10(13)8-3-1-4-9(11(14)15)7(8)5-2-6-16/h1,3-4,10-11H,2,5H2

InChI Key

IDCJHRHSDUYDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)CCC#N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.